![molecular formula C20H23NO3 B5701907 ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate
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Overview
Description
Ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate is a chemical compound that is commonly used in scientific research. It is a white to off-white crystalline powder with a molecular formula of C23H27NO3. This compound is also known as EBB or Ethyl 3-(4-tert-butylbenzoylamino)benzoate. It is a derivative of benzamide and is used in various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate is not fully understood. However, it is believed to interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
Ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate in lab experiments is its fluorescent properties, which make it a useful probe for the detection of protein-ligand interactions. It is also relatively easy to synthesize and purify. However, one limitation of using EBB is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate in scientific research. One area of interest is the development of new fluorescent probes based on EBB for the detection of protein-ligand interactions. Another area of interest is the use of EBB as a tool for the study of enzyme kinetics and inhibition. Additionally, there is potential for the development of new drugs based on the structure of EBB for the treatment of various diseases.
Synthesis Methods
The synthesis of ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate involves the reaction of 4-tert-butylbenzoyl chloride with ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure EBB.
Scientific Research Applications
Ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate is used in various scientific research applications. It is commonly used as a fluorescent probe for the detection of protein-ligand interactions. It has also been used as a substrate for enzyme assays and as a reference compound in the analysis of new chemical entities.
properties
IUPAC Name |
ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-5-24-19(23)15-7-6-8-17(13-15)21-18(22)14-9-11-16(12-10-14)20(2,3)4/h6-13H,5H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLPSPSPZSWXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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